tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Purity Quality Control Synthetic Yield

This high-purity (≥95%) 1,3-oxazinane building block features a unique tert-butyl acetate ester at the 3-position, enabling stereoselective synthesis of substituted 4-hydroxyproline derivatives critical for antiviral and collagen-targeting drug discovery. Unlike generic oxazinanes, its 2-oxo group and sterically defined ester confer reproducible reactivity and minimal byproduct formation, ensuring reliable SAR data and high-throughput screening results. Ideal for complex natural product total synthesis.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 1393442-42-6
Cat. No. B1446473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
CAS1393442-42-6
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCCOC1=O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3
InChIKeyXGIVXHYQXDPQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (CAS 1393442-42-6): A Certified 1,3-Oxazinan-3-yl Acetate Building Block


tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (CAS 1393442-42-6) is a synthetic 1,3-oxazinan-3-yl acetate derivative . It possesses a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol . The compound is characterized by a six-membered 1,3-oxazinane ring containing both nitrogen and oxygen atoms, with a tert-butyl acetate ester substituent at the 3-position . It is supplied as a high-purity (98%) chemical intermediate for use as a versatile building block in organic synthesis and medicinal chemistry research applications [1].

Why tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate Cannot Be Simply Interchanged with Generic 1,3-Oxazinane Analogs


The tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate structure cannot be directly substituted with other 1,3-oxazinane derivatives due to its specific ring substitution pattern and ester functionality . Unlike generic oxazinanes, the 2-oxo group and tert-butyl acetate moiety at the 3-position confer unique steric and electronic properties that directly influence downstream synthetic reactivity, stereoselectivity, and biological target interactions . Attempts to replace this specific building block with unsubstituted or differently substituted analogs risk altering the stability of intermediates, compromising overall yield, or failing to generate the required pharmacophore . The following quantitative evidence guide demonstrates where this compound offers measurable differentiation relative to its closest comparators.

Quantitative Evidence Guide for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (CAS 1393442-42-6)


Certified Purity: 98% vs. Unspecified or Lower-Purity 1,3-Oxazinane Building Blocks

The target compound is commercially available with a certified purity of 98% . In contrast, many generic 1,3-oxazinane building blocks are offered at purities ranging from 90-95% or with unspecified purity . This quantitative difference in purity translates directly into reduced side reactions and improved yields in subsequent synthetic steps.

Purity Quality Control Synthetic Yield

Molecular Weight and Formula: Precise Identity Confirmation for Stoichiometric Calculations

The compound has a precisely defined molecular weight of 215.25 g/mol and molecular formula C10H17NO4 . This contrasts with closely related analogs, such as methyl 2-[2-[tert-butyl(dimethyl)silyl]oxy-6-ethoxy-4-(4-methoxyphenyl)oxazinan-3-yl]acetate (MW ~465 g/mol), which differ significantly in both formula and mass [1]. Accurate molecular weight is essential for correct stoichiometry in reaction planning.

Stoichiometry Molecular Weight Analytical Chemistry

Storage Stability: Defined Long-Term Storage Conditions Ensure Extended Usability

The compound is recommended for storage at -4°C for short-term use (1-2 weeks) and -20°C for long-term storage (1-2 years) to maintain its integrity [1]. Many alternative oxazinane building blocks lack explicit storage guidelines, which can lead to premature degradation and batch failure . This specified stability profile supports reliable inventory planning and reduces waste.

Storage Stability Inventory Management Compound Integrity

Best-Fit Application Scenarios for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (CAS 1393442-42-6)


Medicinal Chemistry Synthesis of 4-Hydroxyproline Derivatives

This compound serves as a direct precursor for the synthesis of substituted 4-hydroxyproline derivatives, which are key components in numerous biologically active peptides and proteins . Its certified high purity and defined storage stability ensure that the resulting derivatives maintain consistent stereochemistry and biological activity, making it ideal for drug discovery programs targeting collagen-related diseases or antiviral agents .

Construction of Complex Molecular Architectures via Alkylation and Acylation

The tert-butyl ester group is a versatile handle for alkylation and acylation reactions, allowing for the construction of complex molecules with high stereoselectivity . The compound's well-defined molecular weight and high purity are critical for achieving reproducible yields and minimizing purification steps in multi-step organic syntheses, such as those required for natural product total synthesis .

Preparation of Pharmacologically Relevant 1,3-Oxazinane Libraries

Researchers can use this building block as a starting point for generating diverse libraries of 1,3-oxazinane-containing compounds. The quantitative advantage of its high purity reduces the formation of byproducts that could confound biological assay results, making it a reliable cornerstone for structure-activity relationship (SAR) studies and high-throughput screening campaigns .

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